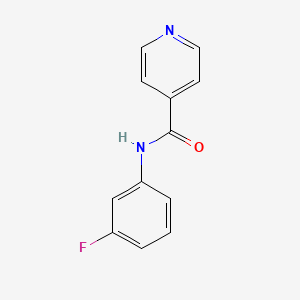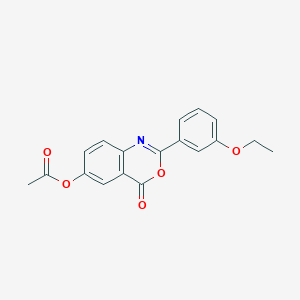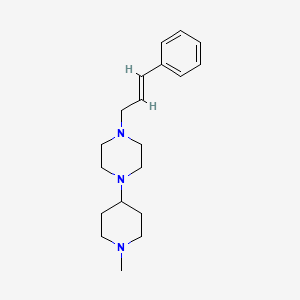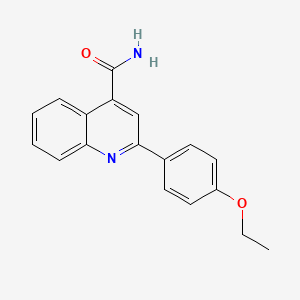
N-(3-fluorophenyl)isonicotinamide
Overview
Description
N-(3-fluorophenyl)isonicotinamide is a chemical compound with the molecular formula C12H9FN2O . It is related to isonicotinamide, which is an isomer of nicotinamide .
Molecular Structure Analysis
The molecular structure of N-(3-fluorophenyl)isonicotinamide can be analyzed using various techniques such as X-ray diffraction and Molecular Mechanics-Poisson Boltzmann/Generalized Born Surface Area (MM-PB(GB)SA) binding affinity calculations . These techniques can provide insights into the 3D structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-fluorophenyl)isonicotinamide include its molecular weight, density, melting point, and boiling point . These properties can be determined using various analytical techniques .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-fluorophenyl)pyridine-4-carboxamide (NpmF), focusing on six unique fields:
Antimicrobial Activity
NpmF: has shown potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial drugs .
Anti-inflammatory Properties
Studies have explored the anti-inflammatory effects of compounds structurally related to NpmF . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory processes. This makes NpmF a potential candidate for treating inflammatory diseases .
Anticancer Applications
NpmF: and its analogs have been investigated for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. The fluorine atom in NpmF enhances its binding affinity to target proteins, making it a valuable compound in cancer research .
Enzyme Inhibition
NpmF: has been studied for its ability to inhibit various enzymes. Enzyme inhibitors are crucial in treating diseases where enzyme activity is dysregulated. For example, NpmF can inhibit kinases and other enzymes involved in cell signaling pathways, offering potential therapeutic applications .
Neuroprotective Effects
Research has shown that compounds similar to NpmF can have neuroprotective effects. These compounds can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases. This suggests that NpmF could be explored as a treatment for conditions like Alzheimer’s and Parkinson’s diseases .
Antiviral Activity
NpmF: has potential antiviral applications. Compounds with similar structures have been found to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This makes NpmF a promising candidate for developing antiviral therapies .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-4-carboxamides, have been found to target theSuccinate Dehydrogenase (SDH) . SDH plays a crucial role in the mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that npmf might interact with its target throughhydrogen bonds and π – π stacking interactions . These interactions could potentially lead to the inhibition of the target enzyme’s activity, thereby affecting the energy synthesis of the pathogens .
Biochemical Pathways
Compounds targeting sdh are known to inhibit the mitochondrial electron transfer between succinate and ubiquinone . This inhibition can disrupt the energy synthesis of the pathogens, thereby exerting an antifungal effect .
Result of Action
Similar compounds have shown significant inhibition against certain fungi . For instance, some pyrazole-4-carboxamides exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL .
properties
IUPAC Name |
N-(3-fluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCXAENTXWAPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277443 | |
| Record name | N-(3-Fluorophenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)pyridine-4-carboxamide | |
CAS RN |
68279-94-7 | |
| Record name | N-(3-Fluorophenyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68279-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methoxy-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-3-chromanecarboxamide](/img/structure/B5616460.png)


![5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole](/img/structure/B5616476.png)

![1-{6-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5616497.png)
![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)


![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)
![3-(1-isopropyl-1H-imidazol-2-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B5616566.png)
